Bcat-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24BrN5O2S |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
1-[3-[(5-bromothiophene-2-carbonyl)amino]cyclohexyl]-N-methyl-2-pyridin-2-ylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H24BrN5O2S/c1-27-24(32)15-8-9-20-19(13-15)30-23(18-7-2-3-12-28-18)31(20)17-6-4-5-16(14-17)29-25(33)21-10-11-22(26)34-21/h2-3,7-13,16-17H,4-6,14H2,1H3,(H,27,32)(H,29,33) |
InChI Key |
PGSKODUPOMCUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C4CCCC(C4)NC(=O)C5=CC=C(S5)Br |
Origin of Product |
United States |
Molecular and Enzymatic Characterization of Bcat Isoforms
Structural Biology and Crystallographic Insights into BCAT Proteins
Crystallographic studies have provided significant insights into the structure of BCAT enzymes, revealing their dimeric architecture and the crucial role of the PLP cofactor asm.orgnih.govnih.govrcsb.orgresearchgate.net.
Dimeric Architecture and Active Site Conformation
Mammalian BCATs typically exist as homodimers nih.govnih.govrcsb.orgresearchgate.net. Each monomer consists of two domains, a small domain and a large domain nih.govrcsb.orgresearchgate.net. The active site is strategically located near the interface between the two monomers, within a pocket formed by residues from both domains asm.orgnih.govrcsb.orgresearchgate.net. The conformation of the active site is critical for substrate binding and catalysis. An interdomain loop has been observed to exhibit open and closed conformations, which are associated with the absence and presence of substrates, respectively asm.org.
Essential Role of Pyridoxal 5'-Phosphate (PLP) Cofactor Binding
Pyridoxal 5'-phosphate (PLP), an active form of vitamin B6, is an essential cofactor for BCAT activity nih.govasm.orgresearchgate.netnih.govnih.govwikipedia.orgwikipedia.orgfishersci.sewikidoc.org. The aldehyde group of PLP forms a Schiff base (internal aldimine) linkage with the ε-amino group of a specific lysine (B10760008) residue in the active site, which is Lys202 in human mitochondrial BCAT nih.govnih.govrcsb.orgresearchgate.netwikipedia.org. This covalent attachment is fundamental for the enzyme's catalytic mechanism wikipedia.orgwikipedia.orgfishersci.sewikidoc.org. PLP is further anchored within the active site through hydrogen bonding interactions with several conserved residues asm.orgwikipedia.orgmdpi.com. These interactions properly orient the cofactor and facilitate the binding of amino acid substrates via a process of transaldimination, where the amino group of the substrate displaces the lysine residue's amino group to form an external aldimine wikipedia.orgwikipedia.org.
Substrate Specificity and Reversible Catalytic Mechanism of BCATs
BCAT enzymes exhibit specificity for branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids frontiersin.orgnih.govasm.orgresearchgate.netresearchgate.net. They also utilize α-ketoglutarate as the amino group acceptor, producing glutamate (B1630785) frontiersin.orgnih.govasm.org. The catalytic mechanism proceeds via a ping-pong mechanism, characteristic of many PLP-dependent transaminases nih.govresearchgate.netresearchgate.net. This involves the transfer of the amino group from the BCAA to PLP, forming a branched-chain α-keto acid and pyridoxamine (B1203002) 5'-phosphate (PMP). Subsequently, the amino group from PMP is transferred to α-ketoglutarate, regenerating PLP and producing glutamate nih.govresearchgate.net. The reversible nature of this reaction allows BCATs to function in both the catabolism and, in some organisms or conditions, the synthesis of BCAAs nih.govfrontiersin.orgnih.govresearchgate.net.
Differential Expression Profiles and Tissue Distribution of BCAT1 and BCAT2
The two human isoforms, BCAT1 and BCAT2, display distinct expression profiles and tissue distribution, suggesting specialized roles nih.govfrontiersin.orgnih.govguidetopharmacology.orgresearchgate.net. BCAT1 is primarily a cytosolic enzyme and its expression is more restricted, found predominantly in tissues such as the brain, kidney, and ovaries nih.govfrontiersin.orgguidetopharmacology.orgresearchgate.net. In the brain, BCAT1 is present in neurons and is involved in replenishing the glutamate pool nih.govfrontiersin.orgnih.gov. In contrast, BCAT2 is a mitochondrial enzyme and is more ubiquitously expressed in most tissues, with the notable exception of the liver nih.govfrontiersin.orgguidetopharmacology.orgresearchgate.net. BCAT2 is considered important for whole-body nitrogen metabolism nih.gov.
Here is a table summarizing the differential expression and localization of BCAT1 and BCAT2:
| Isoform | Localization | Primary Tissue Distribution | Notes |
| BCAT1 | Cytosolic | Brain, Kidney, Ovaries, Peripheral Nervous System Neurons, Embryonic Tissue, Placenta nih.govfrontiersin.orgresearchgate.net | Restricted expression, involved in glutamate synthesis in the brain nih.govfrontiersin.orgnih.gov |
| BCAT2 | Mitochondrial | Most tissues (except liver) nih.govfrontiersin.orgguidetopharmacology.orgresearchgate.net | Ubiquitous expression, important for body nitrogen metabolism nih.gov |
Enzymatic Kinetics and Regulation of BCAT Activity
The enzymatic kinetics of BCATs can be influenced by various factors, including substrate concentrations and regulatory mechanisms nih.govresearchgate.net. Studies characterizing the kinetic parameters (e.g., Km, kcat) for different substrates and BCAT isoforms provide insights into their catalytic efficiency and substrate preferences nih.govmpg.de.
Regulation of BCAT activity can occur through various mechanisms. For instance, the activity of mitochondrial BCAT (BCATm) can be regulated by the redox environment of the cell, involving a unique CXXC motif sensitive to oxidizing agents wikipedia.orgwfu.edu. This motif, particularly Cysteine 315, appears to act as a sensor for redox regulation wfu.edu. Additionally, BCAT activity is linked to the regulation of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the next enzyme in BCAA catabolism researchgate.netcambridge.org. High levels of branched-chain α-keto acids, particularly α-ketoisocaproate, can inhibit BCKDH kinase, leading to increased active BCKDH complex and enhanced BCAA catabolism cambridge.org. Post-transcriptional regulation involving non-coding RNAs has also been implicated in controlling BCAT expression nih.gov.
While the provided outline focuses on the general characteristics of BCAT enzymes, Bcat-IN-1 is known as a selective inhibitor of mitochondrial BCAT2 (BCATm) and has been used in research to study the effects of BCATm inhibition guidetopharmacology.orgguidetomalariapharmacology.orginvivochem.cnglpbio.com. Studies using inhibitors like this compound can help elucidate the specific roles of BCAT isoforms in cellular metabolism and disease processes.
Discovery and Chemical Synthesis of Bcat in 1
Historical Evolution of Branched-Chain Amino Acid Transaminase Inhibitor Development
The pursuit of BCAT inhibitors commenced around 2000, with companies such as Warner-Lambert (a subsidiary of Pfizer), GlaxoSmithKline (GSK), Ergon, Icagen, Agios, and Bayer actively involved in discovery efforts. invivochem.cn Various strategies have been employed for identifying initial hit compounds, including high-throughput screening (HTS), DNA-Encoded Library technology (ELT), and fragment-based screening (FBS). invivochem.cn These initial hits then undergo structural optimization to improve their properties. Despite these efforts, as of early 2025, no BCAT inhibitors were under investigation in clinical trials. invivochem.cn Both selective inhibitors for BCAT1 and BCAT2 have been developed, representing several distinct chemical structural classes. invivochem.cn
Identification and Characterization of Bcat-IN-1 as a Selective BCATm Inhibitor
This compound was identified as part of a research effort to discover potent and selective inhibitors of mitochondrial branched-chain amino acid transaminase (BCATm). The discovery and optimization of a series of 2-aryl benzimidazole (B57391) compounds, including this compound (referred to as compound 8b), were reported in 2016. wikipedia.orgnih.gov Encoded Library Technology (ELT) was utilized to screen a large library of benzimidazole-based compounds, which led to the identification of an inhibitor series exhibiting both biochemical and cellular activity. nih.govglpbio.com
This compound has been characterized as a potent, selective, and orally active inhibitor of BCATm. wikipedia.orgnih.gov In enzymatic assays, it demonstrated a pIC50 value of 7.3 for BCATm. wikipedia.orgnih.gov Importantly, this compound showed significant selectivity for BCATm over the cytosolic isoform BCATc, with a reported 100-fold selectivity and a pIC50 value of 5.4 for BCATc. wikipedia.orgnih.gov Cellular assays further supported its activity, with a pIC50 of 7.0 for inhibiting BCATm in human cells. wikipedia.org
Synthetic Methodologies for this compound and Related Analogues
The synthesis of this compound and its related 2-aryl benzimidazole analogues typically involves the construction of the benzimidazole core structure and the subsequent attachment of the various substituents. A representative synthetic route for this class of compounds, including this compound, has been described. nih.gov
One method involves the fluoro replacement of a substituted 4-fluoro-3-nitrobenzamide (B1321499) with a substituted cyclohexyl-1,3-diamine. This step is followed by an in situ nitro reduction and simultaneous cyclization with an appropriate aldehyde under reducing conditions (e.g., using sodium dithionite) to yield the 2-aryl benzimidazole intermediate. nih.gov After deprotection of a protecting group (such as Boc), the resulting amine is acylated with a relevant carboxylic acid to furnish the desired product, such as this compound. nih.gov Alternatively, a disynthon containing the cyclohexyl and amide moieties can be synthesized first, followed by reaction with the substituted 4-fluoro-3-nitrobenzamide and cyclization with an aldehyde. nih.gov Purification of the synthesized compounds, often yielding diastereomers, is typically achieved through techniques like HPLC. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound and Analogous Compounds
Extensive structure-activity relationship (SAR) studies were conducted on the benzimidazole series to optimize their inhibitory activity against BCATm and improve selectivity over BCATc, as well as enhance pharmacokinetic properties. invivochem.cnnih.gov These studies involved systematic modifications to different parts of the benzimidazole core and its substituents. nih.gov
The SAR exploration led to the identification of this compound (compound 8b) as a compound with significantly improved potency, selectivity, and pharmacokinetic characteristics compared to earlier compounds in the series. nih.gov For instance, this compound demonstrated improved oral bioavailability and decreased clearance in mouse models relative to initial hits. nih.gov
Mechanistic Elucidation of Bcat in 1 S Biological Action
Biochemical Characterization of Bcat-IN-1's Inhibitory Potency and Selectivity
Biochemical studies have provided a detailed profile of this compound's inhibitory effects on BCAT enzymes, highlighting its differential potency and selectivity towards the mitochondrial and cytosolic isoforms.
This compound has been established as a potent inhibitor of BCATm (BCAT2). Its inhibitory strength is reflected in a reported pIC50 value of 7.3 for BCATm. medchemexpress.comglpbio.com In cellular contexts, this compound (identified as compound 8b in some studies) demonstrates potent inhibition of human BCATm with a pIC50 of 7.0. medchemexpress.comglpbio.com Experiments using mouse cellular assays also indicate potent inhibition of mouse BCATm, with a pIC50 of 5.9. medchemexpress.comglpbio.com This high potency against BCATm underscores its significant impact on the primary route of BCAA breakdown, which predominantly occurs within the mitochondria of tissues such as muscle and brain. nih.govmdpi.com
A key feature of this compound is its selective inhibition of BCATm over the cytosolic isoform, BCATc (BCAT1). This compound shows approximately 100-fold greater selectivity for BCATm compared to BCATc, with a reported pIC50 of 5.4 for BCATc. medchemexpress.comglpbio.com This selectivity is crucial due to the distinct cellular localization and tissue distribution of BCAT1 and BCAT2, which suggest potentially divergent physiological roles despite catalyzing the same reversible transamination. frontiersin.orgfrontiersin.orgoup.com BCAT1 is notably present in the brain, kidney, and ovarian tissues, while BCAT2 is more broadly distributed, particularly in muscle and adipose tissue. nih.govfrontiersin.orgmdpi.com The preference of this compound for BCAT2 provides a valuable tool for dissecting the specific contributions of mitochondrial BCAA catabolism.
The following table summarizes the observed inhibitory potency and selectivity:
| Target Enzyme | pIC50 (Biochemical) | pIC50 (Human Cells) | pIC50 (Mouse Cells) | Selectivity (vs BCATc) |
| BCATm (BCAT2) | 7.3 medchemexpress.comglpbio.com | 7.0 medchemexpress.comglpbio.com | 5.9 medchemexpress.comglpbio.com | 100-fold selective |
| BCATc (BCAT1) | 5.4 medchemexpress.comglpbio.com | Not specified | Not specified | - |
Cellular Target Engagement and Intracellular Effects of this compound
Cellular target engagement refers to the confirmation that a compound physically interacts with its intended molecular target within the complex cellular environment. univr.itbiorxiv.org While comprehensive studies specifically detailing this compound's cellular target engagement using techniques like CETSA were not found in the provided information, its documented inhibitory activity against BCATm in both human and mouse cells (pIC50 values of 7.0 and 5.9, respectively) serves as strong evidence that this compound effectively permeates cell membranes and engages its target intracellularly. medchemexpress.comglpbio.com
The inhibition of BCATm activity within cells by this compound is expected to trigger a cascade of intracellular effects, primarily stemming from the disruption of normal BCAA metabolic flux. This includes an anticipated increase in the intracellular concentrations of BCAAs and a corresponding decrease in the mitochondrial production of BCKAs and glutamate (B1630785) derived from this pathway. mdpi.commdpi.comuni-heidelberg.de These metabolic shifts have broader implications for cellular function, as elaborated in the subsequent sections.
Modulation of Branched-Chain Amino Acid and Alpha-Ketoglutarate (B1197944) Flux by this compound
BCAT enzymes are central to the reversible transamination of BCAAs, a process that involves the transfer of an amino group from BCAAs to α-KG, yielding BCKAs and glutamate. frontiersin.orguni-heidelberg.deoup.com By potently inhibiting BCATm, this compound directly interferes with this crucial mitochondrial reaction. This inhibition is predicted to result in elevated intracellular BCAA levels and diminished levels of mitochondrial BCKAs. mdpi.comuni-heidelberg.de
Impact on Glutamate Homeostasis and Associated Metabolic Networks
The transamination reaction catalyzed by BCAT enzymes represents a significant source of glutamate, particularly in metabolically active tissues like the brain and muscle. mdpi.comfrontiersin.orgfrontiersin.org By inhibiting BCATm, this compound reduces the mitochondrial conversion of BCAAs and α-KG into BCKAs and glutamate. This diminished production of glutamate from mitochondrial BCAA catabolism can disrupt intracellular glutamate levels and consequently impact glutamate homeostasis. frontiersin.orgnih.gov
Glutamate is a pleiotropic molecule involved in numerous interconnected metabolic pathways. It functions as a primary excitatory neurotransmitter in the central nervous system and plays a critical role in nitrogen metabolism, serving as a precursor for the synthesis of other amino acids, such as glutamine, and the key antioxidant molecule, glutathione (B108866). frontiersin.orgfrontiersin.orgmdpi.comnih.gov Glutamate can also be converted back to α-KG through the action of glutamate dehydrogenase (GDH), thereby linking BCAA metabolism to the TCA cycle. mdpi.comnih.gov The functional coupling between BCAT and GDH, potentially through the formation of a metabolon, can facilitate the efficient channeling of metabolic intermediates. nih.govplos.org
By modulating glutamate production via the inhibition of mitochondrial BCAA metabolism, this compound can indirectly influence these interconnected metabolic networks. Changes in glutamate availability can affect neurotransmitter balance, protein synthesis rates, cellular antioxidant capacity, and energy production via the TCA cycle. frontiersin.orgfrontiersin.orgmdpi.comnih.gov Dysregulation of BCAA metabolism and subsequent alterations in glutamate levels have been implicated in the pathogenesis of various diseases, including neurological disorders and cancer, where they can influence processes such as glucose metabolism, nucleotide biosynthesis, and the maintenance of redox balance. frontiersin.orgmdpi.comnih.govnih.govnih.govnih.govbiologists.com While BCAT1 is also known to contribute to these processes, the selective inhibition of BCAT2 by this compound is expected to have a notable impact, particularly in tissues where mitochondrial BCAA catabolism is a prominent metabolic feature. nih.govmdpi.commdpi.com
Preclinical Research Applications of Bcat in 1 in Disease Models Non Human, Non Clinical
Bcat-IN-1 in Cancer Metabolism Research
BCAT enzymes are frequently overexpressed in various cancer types and contribute to the metabolic reprogramming that supports tumor growth, proliferation, and survival frontiersin.orgfrontiersin.orgnih.gov. This compound, as a BCAT inhibitor, is used in preclinical cancer research to explore the therapeutic potential of targeting BCAA metabolism.
Glioblastoma Models: Effects on Cell Proliferation, Migration, and Metabolic Reprogramming
Glioblastoma (GBM) is an aggressive brain tumor where BCAT1 is often upregulated, particularly in IDH wild-type subtypes frontiersin.orgnih.gov. Preclinical research in glioblastoma models has investigated the effects of BCAT inhibition on key cancer characteristics. Studies have shown that inhibiting BCAT1 in glioma cell lines can prevent the proliferation and development of tumor cells by interfering with tumor energy production, macromolecule synthesis, BCAA breakdown, and reducing tumor glutamate (B1630785) excretion frontiersin.org. Knockout of BCAT1 in glioblastoma cell lines has been shown to reduce cell proliferation and migration uni-heidelberg.de. It also impairs the cells' ability to buffer reactive oxygen species, suppresses peroxide-dependent epidermal growth factor receptor (EGFR) activation, and causes mitotic failures uni-heidelberg.de.
BCAT1 is considered crucial for maintaining the poorly differentiated state of glioblastoma cells, and its low expression correlates with a more differentiated phenotype researchgate.net. In orthotopic immunocompetent mouse models, the brain microenvironment was sufficient to induce differentiation of Bcat1-knockout tumors in vivo researchgate.net. This transition to a differentiated state was linked to increased activity of ten-eleven translocation demethylases and the hypomethylation and activation of neuronal differentiation genes researchgate.net. Furthermore, knockout of Bcat1 attenuated immunosuppression, leading to increased infiltration of CD8+ cytotoxic T-cells and complete abrogation of tumor growth in immunocompetent mice researchgate.net. Studies in immunodeficient mice revealed that both tumor cell differentiation and immunomodulation contribute to the long-term suppression of tumor growth following BCAT1 knockout researchgate.net.
Research also suggests that the role of BCAT1 in glioblastoma proliferation and invasion is dependent on the tumor subtype nih.gov. In cells with constitutively high BCAT1 expression and a glycolytic phenotype, knockdown of BCAT1 reduced proliferation and invasion by increasing alpha-ketoglutarate (B1197944) (α-KG) levels, leading to HIF-1α destabilization and reduced FOXM1 expression nih.gov. Conversely, BCAT1 overexpression in these cells increased HIF-1α expression and promoted proliferation and invasion nih.gov. However, in glioblastoma cells with low constitutive BCAT1 expression and an oxidative phenotype, increased BCAT1 expression had no effect on invasion and reduced cell proliferation, despite increasing HIF-1α levels nih.gov. This suggests that the mechanism by which BCAT1 drives glioblastoma progression varies with tumor subtype nih.gov.
Hepatocellular Carcinoma (HCC) Models: Investigating this compound Modulation of Autophagy and Cell Growth
Hepatocellular carcinoma (HCC) is another cancer type where BCAT1 is often highly expressed frontiersin.orgnih.govresearchgate.net. Preclinical studies in HCC models have explored the impact of BCAT inhibition on tumor growth and metabolic processes. BCAT1 has been shown to promote HCC cell development and metastasis by activating the AKT signaling pathway and epithelial-mesenchymal transformation (EMT) researchgate.netresearchgate.net.
More recent research highlights the role of BCAT1 in promoting HCC metabolic reprogramming and survival through HIF-1α stabilization aacrjournals.org. In the context of HCC, BCAT1 consumes α-KG, which favors the stabilization of HIF-1α by suppressing α-KG-dependent prolyl hydroxylase (PHD) aacrjournals.org. Knockdown or knockout of BCAT, or treatment with a BCAT inhibitor like ERG245 (another BCAT inhibitor), suppressed HIF-1 stability and associated transcriptomic and metabolic changes aacrjournals.org. Mass spectrometry-based isotopic carbon tracing indicated that BCAT inhibition suppressed hypoxia/HIF-1-induced glycolytic flux aacrjournals.org. ERG245 effectively inhibited the proliferative output of hypoxic HCC cells and suppressed HCC growth in vitro and in vivo aacrjournals.org. Furthermore, ERG245 significantly inhibited HCC growth in vitro and in vivo in combination with Sorafenib, a tyrosine kinase inhibitor used in HCC, by increasing apoptotic cell death aacrjournals.org. These findings suggest that targeting BCAT1 is a promising therapeutic strategy for HCC aacrjournals.org.
BCAT1 has also been shown to regulate the expression of autophagy-related genes in HCC by inducing mTOR-mediated autophagy, thereby enhancing autophagy and potentially reducing sensitivity to chemotherapeutic drugs frontiersin.org. The over-activation of the mTOR signaling pathway triggered by BCAA accumulation can promote cancer cellular growth and tumor development in liver cancer researchgate.net.
Non-Small Cell Lung Cancer (NSCLC) and Leukemia Models: Preclinical Modulation of BCAT Activity
BCAT1 is overexpressed in human non-small cell lung cancer (NSCLC) and promotes cell proliferation and invasion by regulating the Wnt signaling pathway frontiersin.orgnih.gov. Studies have shown that BCAT1 overexpression increased cell growth rate, colony numbers, and invasion abilities in NSCLC cell lines, while BCAT1 siRNA decreased these effects nih.gov. RNA-sequencing and Gene Set Enrichment Analysis indicated that BCAT1 overexpression activated Wnt/Myc signaling nih.gov. Inhibiting BCAT1 might be necessary and sufficient to cause tumor growth inhibition in NSCLC amegroups.org.
In leukemia models, BCAT1 plays a critical role in growth and development frontiersin.org. In chronic myeloid leukemia (CML), BCAT1 promotes clonal growth by synthesizing BCAAs from branched-chain keto acids (BCKAs) frontiersin.org. Reducing BCAT1 expression promotes cell differentiation and prevents the spread of CML in vivo frontiersin.org. In acute myeloid leukemia (AML), BCAT1 is aberrantly activated in EZH2-deficient cancer-initiating cells, cooperating with increased glutamate to promote transamination of BCKA and maintain cellular BCAA levels frontiersin.org. BCAT1 knockdown in leukemia cells causes α-KG accumulation, leading to HIF-1α protein degradation and defects in growth and survival spandidos-publications.com. Conversely, BCAT1 overexpression reduces intracellular α-KG levels, leading to DNA hypermethylation spandidos-publications.com. Curcumin, a compound studied in cytarabine-resistant myeloid leukemia cells, was found to reduce α-KG levels by inhibiting BCAT1 expression and the mTOR pathway, ultimately inducing apoptosis frontiersin.orgspandidos-publications.com.
Pancreatic Ductal Adenocarcinoma (PDAC) and Breast Cancer Models
The role of BCAT in Pancreatic Ductal Adenocarcinoma (PDAC) appears more complex and subject to ongoing investigation, with some studies presenting conflicting results regarding BCAT expression levels and the impact of BCAT inhibition aging-us.com. Some reports indicate that overexpressed BCAT2 in PDAC cells enhanced cell proliferation and survival in vitro and in vivo oup.com. In stroma-rich pancreatic cancers, elevated BCAT1 in cancer-associated fibroblast (CAF) cells led to increased secreted BCKA, fueling PDAC cell growth oup.com. However, other studies found decreased expression of BCAT1 and BCAT2 in PDAC tissue, and loss of BCAT2 did not affect PDAC tumor formation in one study aging-us.com. While deletion of BCAT1 and BCAT2 could prevent NSCLC tumor formation in vivo, it had limited effect on PDAC tumor growth in certain models aging-us.com. This suggests context-dependent roles for BCAT isoforms in PDAC.
In breast cancer models, BCAT1 expression has been shown to contribute to the growth of breast cancer cell lines, appearing to act through mTORC1 activity nih.gov. BCAT1 activates the PI3K/AKT axis and mTOR signaling, promoting proliferation, migration, and invasion of breast cancer cells frontiersin.orgnih.gov. The cytosolic branched-chain aminotransferase (BCATc), which refers to BCAT1, has been found to be highly expressed in breast cancer subtypes, including triple-negative breast cancer (TNBC) oncotarget.com. Knockdown of BCATc significantly reduced insulin (B600854) and IGF-1-mediated proliferation, migration, and invasion of TNBC cells oncotarget.com.
Here is a summary of preclinical findings of BCAT inhibition in various cancer models:
| Cancer Type | BCAT Isoform(s) Implicated | Key Effects of Inhibition/Knockdown | Involved Pathways/Mechanisms | Relevant Models Used |
| Glioblastoma | BCAT1 | Reduced proliferation, migration, tumor growth; induced differentiation; attenuated immunosuppression; increased T-cell infiltration. | Interference with energy production, macromolecule synthesis, BCAA breakdown; reduced glutamate excretion; HIF-1α destabilization; altered DNA methylation; mTORC1 activation; ten-eleven translocation demethylases. | Cell lines, orthotopic immunocompetent and immunodeficient mouse models, human cerebral organoid models. frontiersin.orgnih.govuni-heidelberg.deresearchgate.net |
| Hepatocellular Carcinoma | BCAT1 | Inhibition of proliferation and growth; increased apoptosis (in combination with Sorafenib); suppressed glycolytic flux. | AKT signaling pathway; EMT; HIF-1α stabilization (via α-KG consumption); mTOR-mediated autophagy. | Cell lines, in vivo HCC growth models. researchgate.netresearchgate.netaacrjournals.org |
| NSCLC | BCAT1 | Decreased proliferation, colony numbers, and invasion. | Wnt signaling pathway. | Cell lines. frontiersin.orgnih.gov |
| Leukemia | BCAT1 | Promoted differentiation; impaired propagation; induced apoptosis (with curcumin). | mTOR pathway; α-KG levels; TET activity. | Cell lines, in vivo models. frontiersin.orgfrontiersin.orgspandidos-publications.com |
| PDAC | BCAT1, BCAT2 | Reduced cell proliferation and clone formation; attenuated tumor growth (with USP1 inhibition). | USP1-mediated BCAT2 stabilization; GCN2-eIF2α pathway. (Note: Conflicting findings exist regarding BCAT role in PDAC). | Cell lines, orthotopic transplanted mouse models. aging-us.comoup.com |
| Breast Cancer | BCAT1 (BCATc) | Reduced proliferation, migration, and invasion. | mTORC1 activity; PI3K/AKT axis; mTOR signaling; insulin/IGF-1 signaling pathway. | Cell lines. nih.govnih.govoncotarget.com |
This compound in Metabolic Disease Research Models
Beyond cancer, dysregulation of BCAA metabolism has been linked to metabolic diseases such as diabetes frontiersin.org. This compound, as a BCAT inhibitor, holds potential as a research tool to investigate the role of BCAT activity in these conditions in preclinical models.
Investigation in Animal Models of Diabetes
Animal models are crucial for studying the pathogenesis and potential treatments for diabetes mellitus nih.govresearchgate.netnih.govelsevier.esiiarjournals.org. These models include those with spontaneously developing diabetes (like NOD mice and BB rats) and those where diabetes is induced chemically or genetically nih.govresearchgate.netnih.govelsevier.esiiarjournals.org. While the provided search results mention the link between BCAA metabolism disorders and diabetes in humans and animals frontiersin.org, and discuss various animal models for diabetes research nih.govresearchgate.netnih.govelsevier.esiiarjournals.org, there is limited specific information directly detailing the use of this compound in these diabetes animal models within the search results. One source mentions that this compound can be used for the research of metabolic diseases medchemexpress.comglpbio.com, and that it increases the level of BCAAs in an acute mouse model medchemexpress.comglpbio.com. However, detailed research findings specifically on this compound's effects on glucose homeostasis, insulin sensitivity, or other diabetes-related parameters in these animal models are not extensively provided in the search snippets. Further research would be needed to fully elucidate the preclinical applications of this compound in detailed animal models of diabetes.
Effects on BCAA Catabolism in Metabolic Dysregulation Models
Branched-chain amino acid (BCAA) metabolism is intricately linked to metabolic health, and dysregulation of this pathway has been associated with conditions such as insulin resistance and type 2 diabetes. nih.govmdpi.combevital.nofrontiersin.org Branched-chain aminotransferases (BCATs), including BCAT1 and BCAT2, are key enzymes initiating BCAA catabolism through reversible transamination of BCAAs to branched-chain α-keto acids (BCKAs). mdpi.combevital.no BCAT2 is the predominant isoform in most metabolic tissues, such as skeletal muscle, kidney, and pancreas, where significant BCAA catabolism occurs. mdpi.com
Elevated circulating BCAA levels have been observed in obese and diabetic patients and are positively correlated with insulin resistance. nih.govbevital.no Research suggests that suppressed BCAA catabolism in adipose and hepatic tissues may contribute to increased plasma BCAA levels. bevital.no Studies investigating the role of BCAT2 in insulin resistance have shown that depletion of BCAT2 in cells can attenuate glucose uptake and utilization in insulin-resistant myotubes. nih.gov This highlights BCAT2 as a potential target for addressing insulin resistance. nih.gov
This compound, as a selective inhibitor of BCATm (BCAT2), is utilized in preclinical research to probe the effects of inhibiting this key enzyme in BCAA catabolism. Studies in acute mouse models have shown that administration of this compound can increase the levels of circulating BCAAs. glpbio.com This effect is consistent with the expected outcome of inhibiting BCATm, thereby reducing the initial step of BCAA breakdown in tissues where BCAT2 is active. glpbio.commdpi.combevital.no These findings support the use of this compound as a tool to study the consequences of altered BCAA homeostasis in the context of metabolic dysregulation models.
This compound in Neurological Disease Research Models
The central nervous system is a site of significant BCAT1 expression, where it plays a role in providing nitrogen for glutamate synthesis. nih.gov Dysregulation of BCAA metabolism and altered BCAT levels have been implicated in various neurological conditions. nih.govfrontiersin.org
Studies in Animal Models of Alzheimer's Disease
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by progressive cognitive decline. elsevier.es Research in AD animal models and human patients has explored the link between BCAA metabolism and disease pathology. Some studies have reported altered BCAT expression in the brains of AD patients and animal models. nih.govmdpi.comresearchgate.net For instance, reduced BCAT1 expression has been observed in the brain tissues of transgenic AD mouse models at certain ages, potentially leading to the accumulation of plasma BCAAs. mdpi.comfrontiersin.org Conversely, other studies in human AD brain samples have found increased expression of BCAT. researchgate.net The change in BCAT expression in the brain may exhibit regional preferences and correlate with disease severity. researchgate.net
Accumulation of BCAAs has been detected in AD patients and may be linked to the downregulation of BCAT1 in the brain. nih.gov Furthermore, the downregulation of BCAT1 has been suggested to promote Tau protein phosphorylation, a hallmark of AD pathology, in an mTOR-dependent manner. nih.govnih.gov Studies using AD mouse models have shown that dietary BCAA supplementation can increase the phosphorylated level of Tau in brain tissues. nih.gov This effect appears to be dependent on mTOR activation. nih.gov
While research on this compound specifically in AD animal models is ongoing, studies focusing on BCAT inhibition or BCAT expression modulation provide insights into potential mechanisms. Given that this compound inhibits BCATm, and BCAT1 is also implicated in AD-related BCAA dysregulation and downstream signaling, further research with this compound in AD models could help delineate the specific contributions of BCATm inhibition to AD pathology and explore its potential as a research tool or therapeutic avenue.
Implications for Developmental Brain Injury Research
Developmental brain injury, resulting from various insults during prenatal or perinatal periods, can lead to long-term neurodevelopmental disabilities. eur.nlkarger.com Emerging evidence suggests a link between BCAA metabolism and outcomes following developmental brain injury. karger.com BCAT1 is highly expressed in the central nervous system and its upregulation by hypoxia in various cell types suggests a relationship between BCAA metabolism and hypoxic brain injury. karger.com
Studies have indicated that BCAT1 may play a role in mediating oxidative stress in neurons. karger.com Inhibition of bcat-1 in C. elegans neurons increased the oxygen consumption rate, suggesting an involvement of BCAT1 in oxidative processes. karger.com Furthermore, recent research in a subarachnoid hemorrhage (SAH) model, a type of acute brain injury that can occur developmentally, has explored the role of BCAT1. nih.gov This study found that BCAT1 overexpression alleviated early brain injury after SAH in rats and inhibited neuronal ferroptosis, a form of iron-dependent cell death. nih.gov
The protective effect of BCAT1 overexpression in this brain injury model was found to be mediated through the activation of the PI3K/AKT/mTOR pathway. nih.gov While this study focused on BCAT1 overexpression rather than BCATm inhibition by this compound, it highlights the involvement of BCAT enzymes and downstream signaling pathways in the context of brain injury. Research utilizing this compound in developmental brain injury models could help investigate the specific impact of BCATm inhibition on injury severity, neuronal survival, and functional outcomes, potentially revealing distinct roles for BCAT isoforms in this context.
This compound Modulation of Key Cellular Signaling Pathways in Preclinical Contexts
BCAT enzymes, particularly BCAT1, have been shown to influence several key cellular signaling pathways that are critical in various physiological and pathological processes, including cell growth, proliferation, and survival. researchgate.netresearchgate.net
Regulation of PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival. mdpi.com Dysregulation of this pathway is frequently observed in various diseases, including cancer and neurological disorders. mdpi.com Branched-chain amino acids, especially leucine, are known to act as signaling molecules that can activate the PI3K/AKT/mTOR pathway. frontiersin.orgnih.govfrontiersin.orgnih.gov
BCAT1 has been shown to activate the PI3K/AKT/mTOR signaling pathway in various preclinical models, particularly in the context of cancer. frontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net For example, BCAT1 activates this pathway to promote the proliferation and angiogenesis of gastric cancer cells. frontiersin.orgnih.govresearchgate.net Activation of the PI3K/AKT/mTOR pathway by BCAT1 can lead to the induction of factors like VEGF and HIF-1, which are involved in regulating angiogenesis. researchgate.netresearchgate.net In gastric cancer xenograft models, BCAT1 was shown to enhance angiogenesis and tumorigenicity by activating PI3K/AKT/mTOR signaling. nih.gov
In the context of brain injury research, BCAT1 overexpression was found to alleviate early brain injury by inhibiting ferroptosis via the activation of the PI3K/AKT/mTOR pathway. nih.gov This effect was reversible by inhibiting the PI3K pathway. nih.gov
Given that this compound inhibits BCATm, and both BCAT isoforms are involved in BCAA metabolism that influences mTOR signaling, this compound can be a valuable tool to dissect the specific contributions of mitochondrial BCAA catabolism to the regulation of the PI3K/AKT/mTOR pathway in different cellular and disease contexts. Research with this compound could help clarify how modulating BCATm activity impacts BCAA pools and subsequently affects this critical signaling cascade.
Impact on Wnt/β-Catenin Signal Transduction
The Wnt/β-Catenin signaling pathway is a highly conserved pathway involved in embryonic development, tissue homeostasis, and disease, particularly cancer. wikipedia.org Activation of this pathway leads to the accumulation of β-catenin, which then translocates to the nucleus to regulate gene transcription. wikipedia.orgplos.org
Studies have indicated a link between BCAT1 and the Wnt/β-Catenin signaling pathway. researchgate.netresearchgate.netdovepress.com Specifically, overexpression of BCAT1 has been shown to activate Wnt/β-Catenin signaling in preclinical models, including lung cancer cell lines. dovepress.com BCAT1 overexpression increased Wnt reporter luciferase activity and elevated the levels of active β-catenin while decreasing inactive phosphorylated β-catenin. dovepress.com Conversely, BCAT1 knockdown showed opposite effects. dovepress.com Analysis of cancer data has also supported positive correlations between BCAT1 mRNA and target genes of the Wnt signaling pathway, such as c-Myc, cyclin D1, and MMP7. dovepress.com These findings suggest that BCAT1 can act as a positive regulator of Wnt/β-Catenin signaling. dovepress.com
While the direct impact of this compound (a BCATm inhibitor) on the Wnt/β-Catenin pathway has not been extensively detailed in the provided search results, the established link between the cytoplasmic isoform BCAT1 and this pathway suggests a potential area of investigation. Further preclinical research using this compound could explore whether altering mitochondrial BCAA metabolism via BCATm inhibition indirectly influences the Wnt/β-Catenin pathway, potentially through changes in metabolite availability or crosstalk with other signaling networks.
Influence on Hypoxia-Inducible Factor 1 Alpha (HIF1α) Stability and Oxidative Stress Responses
Hypoxia-Inducible Factor 1 Alpha (HIF1α) is a key transcription factor that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia) mdpi.com. Under normoxic conditions, HIF1α is typically degraded, but it stabilizes during hypoxia, leading to the activation of genes involved in processes like glycolysis and angiogenesis mdpi.com. Oxidative stress can also influence HIF1α stability and activity mdpi.comresearchgate.net.
Research indicates a relationship between BCAT activity and HIF1α. For instance, HIF1a/2a has been shown to be important for maintaining BCAT1 expression under hypoxic conditions in some contexts preprints.org. Conversely, inhibition of BCAT1 has been suggested to potentially disrupt oxidative phosphorylation, which could indirectly influence cellular redox state and, consequently, pathways like HIF1α preprints.org. While the interplay between BCAT activity, hypoxia, and oxidative stress is acknowledged, specific preclinical data detailing the direct influence of this compound on HIF1α stability and oxidative stress responses in disease models were not prominently available in the consulted literature.
Activation of NRF2 Pathway and Anti-Oxidant Responses
The NRF2 pathway is a crucial defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm, but upon exposure to oxidative or electrophilic stress, it translocates to the nucleus and activates the transcription of antioxidant and detoxification genes mdpi.comnih.govresearchgate.netmdpi.com. This leads to the production of enzymes that help neutralize reactive oxygen species (ROS) and maintain cellular redox homeostasis researchgate.netmdpi.comnih.gov.
Advanced Methodologies and Analytical Techniques in Bcat in 1 Research
In Vitro Enzyme Activity Assays and High-Throughput Screening Platforms for BCAT Inhibition
In vitro enzyme activity assays are fundamental tools for characterizing the inhibitory potency and selectivity of compounds like Bcat-IN-1 against BCAT enzymes. These assays measure the catalytic activity of purified or recombinant BCAT1 (cytosolic) and BCAT2 (mitochondrial) isoforms in a controlled environment. The principle often involves monitoring the conversion of substrates, such as branched-chain amino acids (leucine, isoleucine, or valine) and alpha-ketoglutarate (B1197944), into their respective products, branched-chain alpha-keto acids and glutamate (B1630785) rndsystems.com.
Enzymatically coupled assays are commonly used, where the product of the BCAT reaction is linked to a downstream enzymatic reaction that produces a detectable signal, such as a change in absorbance or fluorescence rndsystems.comoslomet.no. For instance, a coupled BCAT1/leucine dehydrogenase enzymatic assay can be performed to characterize the inhibitory traits of compounds targeting BCAT1 oslomet.no.
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or pIC50 (the negative logarithm of the IC50), representing the concentration of the compound required to inhibit 50% of the enzyme activity oslomet.no. This compound has been shown to inhibit human BCATm with a pIC50 of 7.3, demonstrating high potency medchemexpress.comglpbio.com. Its selectivity for BCATm over BCATc is significant, with a reported pIC50 of 5.4 for BCATc, indicating approximately 100-fold selectivity for the mitochondrial isoform medchemexpress.comglpbio.com. Cellular assays further support its activity, with a pIC50 of 7.0 for human cellular BCATm and 5.9 for mouse cellular BCATm medchemexpress.comglpbio.com.
High-throughput screening (HTS) platforms enable the rapid assessment of large libraries of compounds for their ability to inhibit BCAT activity creative-diagnostics.com. By miniaturizing enzyme assays and automating liquid handling and detection, HTS allows for the efficient identification of potential BCAT inhibitors from diverse chemical space. This process is essential in the early stages of drug discovery to find lead compounds that can be further optimized. Targeted screening within HTS focuses on identifying compounds that selectively bind to or inhibit specific protein targets, such as BCAT isoforms creative-diagnostics.com.
Table 1: In Vitro and Cellular Inhibition Data for this compound
| Target Enzyme | Assay Type | pIC50 | Selectivity (vs BCATc) | Source |
| Human BCATm | In vitro | 7.3 | 100-fold | medchemexpress.comglpbio.com |
| Human BCATm | Cellular | 7.0 | - | medchemexpress.comglpbio.com |
| Mouse BCATm | Cellular | 5.9 | - | medchemexpress.comglpbio.com |
| Human BCATc | In vitro | 5.4 | - | medchemexpress.comglpbio.com |
Cellular Metabolic Tracing and Flux Analysis to Assess BCAA Metabolism
Cellular metabolic tracing and flux analysis are powerful techniques used to investigate how this compound affects the complex network of BCAA metabolism within living cells. These methods typically involve using isotopically labeled substrates, such as 13C- or 15N-labeled branched-chain amino acids, and tracking their metabolic fate using mass spectrometry (MS) diva-portal.orgnih.gov.
By introducing labeled BCAAs into the cell culture medium, researchers can follow the incorporation of the isotopes into downstream metabolites, including branched-chain alpha-keto acids, glutamate, and intermediates of the tricarboxylic acid (TCA) cycle diva-portal.orgbiologists.com. This provides insights into the rates of transamination, decarboxylation, and entry of BCAA catabolites into central carbon metabolism.
Metabolic tracing experiments can qualitatively assess a wide range of metabolic pathways simultaneously diva-portal.org. Studies using 15N-BCAA tracing have shown that inhibition of BCAT2 by compounds like BCAT-IN-2 (a related inhibitor) significantly reduces the levels of 15N-labeled metabolites derived from BCAAs, including glutamate, alanine, proline, glycine, N-acetyl-glutamate, N-acetyl-aspartate, and glutathione (B108866) nih.gov. This indicates that BCAT activity is crucial for the flux of nitrogen from BCAAs into these metabolic pools.
Furthermore, metabolic tracing coupled with flux analysis can quantify the rates of specific metabolic reactions and pathways. This allows researchers to determine how this compound-mediated inhibition of BCATm alters the flow of metabolites through the BCAA catabolic pathway and its interconnected pathways, such as the TCA cycle. For example, BCAT1 inhibition has been shown to reverse the upregulation of TCA cycle activity in activated human macrophages by reducing the levels of glucose-derived metabolites like itaconate, alpha-ketoglutarate, glutamate, and 2-hydroxyglutarate biologists.com.
Table 2: Impact of BCAT Inhibition on BCAA-Derived Metabolites (Example from 15N-BCAA Tracing)
| Metabolite | Change upon BCAT2 Inhibition (Example with BCAT-IN-2) | Source |
| 15N-labeled Glutamate | Significantly reduced | nih.gov |
| 15N-labeled Alanine | Significantly reduced | nih.gov |
| 15N-labeled Proline | Significantly reduced | nih.gov |
| 15N-labeled Glycine | Significantly reduced | nih.gov |
| 15N-labeled N-acetyl-Glutamate | Significantly reduced | nih.gov |
| 15N-labeled N-acetyl-Aspartate | Significantly reduced | nih.gov |
| 15N-labeled Glutathione | Significantly reduced | nih.gov |
Proteomic and Interactome Profiling for this compound Target Engagement
Proteomic and interactome profiling techniques are employed to investigate the protein landscape of cells and tissues in response to this compound treatment and to identify proteins that interact with BCAT enzymes. Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This can be used to determine the expression levels of BCAT isoforms in different cellular contexts oslomet.no.
Proteomic analysis can reveal the broader impact of BCAT inhibition on cellular protein networks and pathways. For instance, proteomic analysis of lung cancer cells has revealed a critical role of BCAT1 in cancer cell metastasis nih.gov. Mitochondrial proteomic profiles can also highlight the upregulation of BCAA metabolism pathway enzymes in certain conditions biorxiv.org.
Interactome profiling, a subset of proteomics, focuses specifically on identifying protein-protein interactions. By mapping the protein interaction networks involving BCAT1 and BCAT2, researchers can gain insights into how these enzymes are regulated and how they influence other cellular processes. Pathway analysis of the mitochondrial BCAT-interactome has shown that the BCAA catabolic process is a significantly enriched metabolic pathway, supporting the concept of a "BCAA metabolon" where BCAT2 and other BCAA catabolic enzymes form a supramolecular complex to enhance metabolic efficiency nih.gov. While direct interactome studies specifically with this compound binding partners beyond BCATm are not explicitly detailed in the provided snippets, these techniques are broadly applicable to assess the cellular targets and downstream effects of the inhibitor.
Genetic Modulation Techniques: BCAT Gene Knockout, Knockdown, and Overexpression Models
Genetic modulation techniques, including gene knockout, knockdown, and overexpression, are invaluable for studying the biological functions of BCAT enzymes and validating this compound's target engagement and phenotypic effects. These techniques allow researchers to manipulate the expression levels of BCAT1 and BCAT2 and observe the resulting changes in BCAA metabolism and cellular behavior.
Gene Knockout: This involves completely deleting or inactivating a specific BCAT gene (BCAT1 or BCAT2). BCAT1 or BCAT2 knock-out models can be used to investigate the specificity profile of compounds like this compound oslomet.no. Genetic deletion of Bcat1 in model organisms has been shown to enhance mitochondrial respiration and lead to oxidative damage in neurons researchgate.net.
Gene Knockdown: This technique reduces the expression levels of a target gene, typically using RNA interference (RNAi) or short hairpin RNAs (shRNAs). BCAT1 knockdown has been extensively used to study its role in various cancers, showing inhibition of cell growth, proliferation, invasion, and reduced mTOR signaling nih.govmdpi.comnih.govfrontiersin.org. BCAT2 knockdown has also been shown to inhibit the proliferation of pancreatic ductal adenocarcinoma cells frontiersin.org. In C. elegans, bcat-1 knockdown led to depletion of TCA cycle metabolites and mitochondrial hyperactivity researchgate.net and significantly reduced reproductive span when specific to the germline biorxiv.org.
Gene Overexpression: This technique increases the expression levels of a specific BCAT gene. Overexpression of BCAT1 has been shown to promote cell proliferation, migration, and invasion in various cancer types, including nasopharyngeal carcinoma and HCC nih.govresearchgate.net. It can also activate signaling pathways like AKT and EMT frontiersin.orgresearchgate.net and increase glucose uptake spandidos-publications.com. Overexpression of BCAT in the heart has been shown to improve myocardial ischemic injury frontiersin.org.
These genetic models complement pharmacological studies with this compound, helping to confirm that the observed effects of the inhibitor are indeed due to on-target inhibition of BCAT activity. Techniques like CRISPR/Cas9 can be used for targeted gene editing, including knockout and modulation of BCAT1 and BCAT2 genes nih.gov.
Table 3: Examples of Phenotypic Effects Observed in BCAT Genetic Modulation Studies
| Genetic Modulation | BCAT Isoform | Observed Phenotypic Effects | Source |
| Knockdown | BCAT1 | Inhibited breast cancer cell growth, reduced mTOR signaling, inhibited proliferation/invasion | nih.govmdpi.comnih.gov |
| Knockdown | BCAT2 | Inhibited proliferation of pancreatic ductal adenocarcinoma cells | frontiersin.org |
| Knockout | BCAT1 | Enhanced mitochondrial respiration, oxidative damage in neurons | researchgate.net |
| Overexpression | BCAT1 | Promoted cell proliferation, migration, invasion, activated AKT/EMT, increased glucose uptake | nih.govfrontiersin.orgresearchgate.netspandidos-publications.com |
| Overexpression | BCAT | Improved myocardial ischemic injury | frontiersin.org |
Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations for this compound Binding
Computational chemistry approaches, such as molecular docking and molecular dynamics (MD) simulations, play a vital role in understanding the interaction between this compound and its target enzyme, BCATm, at the atomic level. These techniques provide theoretical insights into binding affinity, specificity, and the conformational changes that occur upon ligand binding.
Molecular Docking: This technique predicts the preferred binding orientation (pose) of a small molecule ligand (like this compound) within the binding site of a target protein (BCATm) creative-diagnostics.comnih.govresearchgate.net. Docking algorithms score different poses based on how well the ligand fits geometrically and energetically into the binding site. This can help identify potential binding modes and predict binding affinity. Molecular docking can be used in virtual screening of compound libraries to identify potential inhibitors creative-diagnostics.com. Computational models of proteins, including BCAT, can be developed and optimized for docking studies nih.govnii.ac.jp.
Molecular Dynamics Simulations: MD simulations extend molecular docking by simulating the time-dependent behavior of the protein-ligand complex tandfonline.comresearchgate.netnih.gov. These simulations consider the flexibility of both the protein and the ligand, as well as the influence of the surrounding solvent molecules. MD simulations can provide information about the stability of the binding pose, the strength of interactions, and conformational changes in the enzyme induced by inhibitor binding. This helps to refine the understanding of the binding mechanism and can explain the observed potency and selectivity of inhibitors. MD simulations are used to study the dynamics and mechanism of binding complexes tandfonline.comresearchgate.netnih.gov.
While specific published studies detailing the molecular docking and dynamics simulations of this compound with BCATm were not extensively found in the provided search results, these techniques are standard in the field of structure-based drug design and are undoubtedly applied in the research and optimization of BCAT inhibitors like this compound. They provide crucial theoretical support for experimental findings from enzyme assays and cellular studies.
Future Perspectives and Research Challenges in Bcat Inhibition Studies
Elucidating Novel and Pleiotropic Mechanisms of Bcat-IN-1 Action
BCATs are involved in the initial step of BCAA catabolism, a reversible transamination reaction that produces branched-chain α-keto acids (BCKAs) and glutamate (B1630785) uio.nofrontiersin.orguni-heidelberg.de. Beyond this primary function, BCATs, particularly BCAT1, have been implicated in influencing other metabolic pathways and cellular processes. For instance, BCAT1 can affect the levels of α-ketoglutarate (α-KG), a key metabolite involved in the TCA cycle and a cofactor for various enzymes, including those involved in epigenetic modifications and HIF-1α stability uni-heidelberg.denih.gov. Inhibition of BCAT1 has been shown to increase α-KG, leading to downstream effects on DNA methylation and HIF-1α destabilization nih.gov.
As a selective inhibitor of BCATm glpbio.commedchemexpress.com, this compound's primary mechanism involves blocking the mitochondrial transamination of BCAAs. However, the full spectrum of its downstream effects and potential pleiotropic actions warrants further investigation. Given the interconnectedness of metabolic pathways, inhibiting BCATm with this compound could have broader impacts on mitochondrial function, energy production, and the cellular redox state, which are areas ripe for future research. Understanding how selective BCAT2 inhibition by this compound specifically impacts these processes, distinct from BCAT1 inhibition, is crucial. The interplay between mitochondrial BCAA metabolism and other cellular signaling cascades, such as the PI3K/AKT/mTOR pathway, which is known to be influenced by BCAAs, represents another area where the specific effects of this compound could be explored nih.govresearchgate.netmdpi.comresearchgate.net.
Addressing Challenges in Achieving High Selectivity and Avoiding Off-Target Effects for BCAT Inhibitors
A significant challenge in developing enzyme inhibitors is achieving high selectivity for the target enzyme while minimizing off-target effects researchgate.net. This is particularly relevant for BCAT inhibitors due to the existence of two isoforms, BCAT1 and BCAT2, which have distinct cellular localization and potentially different roles in various tissues and disease states eurekaselect.comnih.govfrontiersin.org. While this compound has been reported to exhibit good selectivity for BCATm over BCATc glpbio.commedchemexpress.com, the broader challenge of ensuring absolute selectivity and avoiding unintended interactions with other proteins remains pertinent for the field of BCAT inhibition uio.noeurekaselect.comresearchgate.netnih.govmdpi.com.
Off-target binding can lead to undesirable side effects and complicate the interpretation of research findings researchgate.net. Future research should focus on comprehensive off-target profiling of this compound using advanced techniques to identify any unintended interactions. Further structural studies of this compound in complex with BCATm, and potentially other related enzymes, could provide valuable insights for rational design of even more selective inhibitors. The development of chemical proteomic methods can be instrumental in identifying cellular targets of covalent inhibitors and could be adapted to further validate the selectivity of this compound genesandcancer.com.
Available data on this compound's selectivity is summarized below:
| Compound | Target | pIC50 | Selectivity (BCATm vs BCATc) | Reference |
| This compound | BCATm | 7.3 | 100-fold | glpbio.commedchemexpress.com |
| This compound | BCATc | 5.4 | - | glpbio.commedchemexpress.com |
Note: pIC50 is the negative logarithm of the IC50 molar concentration.
Exploring Synergistic Strategies with this compound in Preclinical Disease Models
Targeting a single enzyme or pathway in complex diseases like cancer often faces limitations due to compensatory mechanisms or pathway redundancy. Therefore, exploring synergistic therapeutic strategies involving BCAT inhibition is a critical future direction. While specific preclinical studies detailing synergistic effects of this compound with other agents were not prominently found in the search results, research with other BCAT inhibitors provides a strong rationale for this approach nih.govresearchgate.netnih.govresearchgate.net.
For example, studies have shown synergistic anti-tumor effects when combining BCAT inhibition with therapies targeting related metabolic pathways or key signaling nodes nih.govresearchgate.netnih.govresearchgate.net. Given the role of BCATm in providing substrates for the TCA cycle and influencing cellular energy metabolism, combining this compound with inhibitors of glycolysis or other key metabolic enzymes could be a promising strategy in preclinical cancer models, particularly in tumors that are highly dependent on BCAA metabolism frontiersin.orgmdpi.comresearchgate.net. Furthermore, exploring combinations with standard-of-care therapies or emerging immunotherapies in relevant preclinical models could reveal novel therapeutic opportunities for this compound.
Potential of this compound as a Chemical Probe for Fundamental Metabolic Pathway Elucidation
Chemical probes are selective small molecules used to perturb biological systems and study protein function and downstream effects in cellular and in vivo contexts. The search results indicate that other BCAT inhibitors, such as BAY-069, have been utilized as chemical probes medchemexpress.comacs.org. Given its reported potency and selectivity for BCATm glpbio.commedchemexpress.com, this compound holds significant potential as a valuable chemical probe for dissecting the specific roles of mitochondrial BCAA metabolism.
Using this compound as a chemical probe can help researchers to:
Investigate the downstream metabolic consequences of inhibiting mitochondrial BCAA transamination, including its impact on the levels of BCKAs, glutamate, and related metabolites.
Map the interactions and dependencies between mitochondrial BCAA metabolism and other key metabolic pathways, such as the TCA cycle, fatty acid synthesis, and nucleotide biosynthesis mdpi.com.
Study the specific roles of BCATm in supporting the metabolic needs of different cell states, such as rapidly proliferating cancer cells or activated immune cells nih.govresearchgate.netmdpi.comresearchgate.net.
The application of this compound as a chemical probe, coupled with advanced metabolomic and proteomic techniques, can significantly contribute to a deeper understanding of fundamental metabolic processes and the intricate network of metabolic pathways.
Q & A
Q. How to address reproducibility challenges in this compound research?
- Methodological Answer : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Share compound samples via repositories (e.g., Addgene).
- Publish protocols on platforms like Protocol.io .
- Use electronic lab notebooks (ELNs) for real-time documentation.
- Collaborate via open-source platforms (e.g., GitHub) for code and data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
